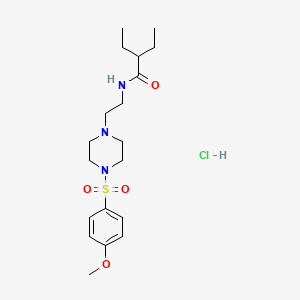

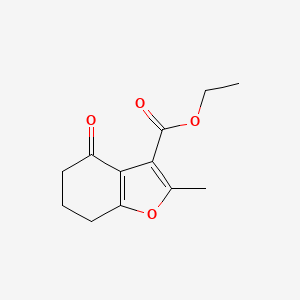

![molecular formula C15H16N2O3 B2387421 N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide CAS No. 304675-40-9](/img/structure/B2387421.png)

N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide”, also known as MPFC, is a synthetic compound. It is closely related to furanylfentanyl, a synthetic opioid .

Molecular Structure Analysis

The molecular formula of “N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” is C15H16N2O3. The InChI code is 1S/C17H17F3N2O3/c1-11-2-5-15 (25-11)16 (23)21-13-10-12 (17 (18,19)20)3-4-14 (13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3, (H,21,23) .Chemical Reactions Analysis

While specific chemical reactions involving “N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” are not available, it has been noted that related compounds can act as corrosion inhibitors .Physical And Chemical Properties Analysis

“N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” is a powder with a molecular weight of 272.304. It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, including “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide”, have been found to have significant antibacterial activity . These compounds have been used in the fight against bacterial strain-caused infections . They are particularly effective against gram-positive bacteria .

Antimicrobial Drugs

Furan-containing compounds have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Anti-Ulcer Properties

Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of ulcers .

Diuretic Properties

Furan-containing compounds, including “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide”, have been found to have diuretic properties . This means they could potentially be used to increase the amount of water and salt expelled from the body as urine .

Muscle Relaxant Properties

Furan-containing compounds have been found to have muscle relaxant properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of muscle spasms and other related conditions .

Anti-Inflammatory, Analgesic, and Antidepressant Properties

Furan-containing compounds have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of inflammation, pain, and depression .

Anti-Parkinsonian and Anti-Glaucoma Properties

Furan-containing compounds have been found to have anti-parkinsonian and anti-glaucoma properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of Parkinson’s disease and glaucoma .

Antihypertensive and Anti-Aging Properties

Furan-containing compounds have been found to have antihypertensive and anti-aging properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of high blood pressure and aging-related conditions .

Wirkmechanismus

Target of Action

A related compound, a resveratrol analogue, has been shown to target the p53–p21cip1/waf1 pathway in human colorectal hct116 cells .

Mode of Action

The resveratrol analogue mentioned earlier induces g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 . This suggests that N-(4-morpholin-4-ylphenyl)furan-2-carboxamide might interact with its targets in a similar manner, leading to changes in cell cycle progression.

Biochemical Pathways

The related resveratrol analogue affects the p53–p21cip1/waf1 pathway, leading to cell cycle arrest . This could potentially affect downstream effects such as cell proliferation and apoptosis.

Result of Action

The related resveratrol analogue has been shown to cause cytotoxicity in hct116 colorectal cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This suggests that N-(4-morpholin-4-ylphenyl)furan-2-carboxamide might have similar effects.

Eigenschaften

IUPAC Name |

N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-15(14-2-1-9-20-14)16-12-3-5-13(6-4-12)17-7-10-19-11-8-17/h1-6,9H,7-8,10-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFPHRNGVXQYKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-morpholin-4-ylphenyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)

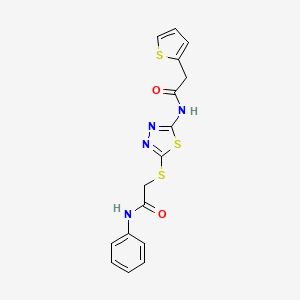

![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)

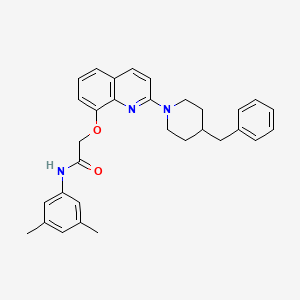

![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)

![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)

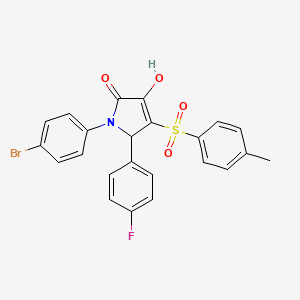

![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)